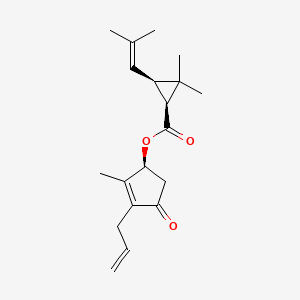![molecular formula C18H18N4O3 B1242344 N-{(E)-[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1242344.png)
N-{(E)-[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-methoxy-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine is a member of methoxybenzenes.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research indicates that 1,2,4-triazole derivatives, such as N-{(E)-[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine, demonstrate promising antimicrobial properties. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found them to possess good or moderate activities against microorganisms (Bektaş et al., 2007). Additionally, Rayes (2010) conducted a study describing the synthesis of triazole derivatives and their antimicrobial activity, supporting the potential of these compounds in antibacterial and antifungal applications (Rayes, 2010).
Synthesis and Characterization
The synthesis and characterization of these triazole derivatives have been a focus of several studies. Panchal and Patel (2011) detailed the synthesis process and characterization of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine, shedding light on the chemical properties of similar compounds (Panchal & Patel, 2011).
Potential in Cancer Research
Compounds with a 1,2,4-triazole base have been explored for their anticancer properties. A study by Holla et al. (2003) synthesized a series of 3-substituted 4-[5-(4-methoxy-2-nitrophenyl)-2-furfurylidene] amino-5-mercapto-1,2,4-triazoles and screened them for anticancer activity against various cancer cell lines, indicating the relevance of these compounds in oncological research (Holla et al., 2003).
Coordination Chemistry and Materials Science
The use of 1,2,4-triazole derivatives in coordination chemistry and materials science has been highlighted. Drabent et al. (2003) synthesized CuI complexes with Schiff-base-containing triazole ligands, demonstrating the potential of these compounds in the development of new materials and coordination complexes (Drabent et al., 2003).
Biochemical Applications
These triazole derivatives also have potential in biochemical applications, as indicated by their interaction with amino acids and peptides, as described in studies exploring their synthesis and antimicrobial activity (Rayes, 2010).
Eigenschaften
Produktname |
N-{(E)-[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine |
|---|---|
Molekularformel |
C18H18N4O3 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(E)-1-[3-methoxy-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C18H18N4O3/c1-23-18-11-15(12-21-22-13-19-20-14-22)7-8-17(18)25-10-9-24-16-5-3-2-4-6-16/h2-8,11-14H,9-10H2,1H3/b21-12+ |
InChI-Schlüssel |
WDILFMOJYFMFBR-CIAFOILYSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCCOC3=CC=CC=C3 |
SMILES |
COC1=C(C=CC(=C1)C=NN2C=NN=C2)OCCOC3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NN2C=NN=C2)OCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-methylphenyl)-2-{(4E)-4-[(5-methylthien-2-yl)methylene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B1242269.png)

![4H-Furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1242271.png)






![1-(4-nitrophenyl)ethyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate](/img/structure/B1242286.png)
![2-(Naphthalen-1-ylamino)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide](/img/structure/B1242289.png)